An In-Depth Technical Guide to 1-Nitrofluoranthene: Chemical Properties, Structure, and Toxicological Profile
An In-Depth Technical Guide to 1-Nitrofluoranthene: Chemical Properties, Structure, and Toxicological Profile
This guide provides a comprehensive technical overview of 1-nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest to researchers in environmental science, toxicology, and drug development. Synthesizing data from foundational studies, this document delves into the compound's chemical and physical properties, metabolic fate, and the analytical methodologies required for its study.
Introduction: The Significance of 1-Nitrofluoranthene
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed during incomplete combustion processes where polycyclic aromatic hydrocarbons (PAHs) react with nitrogen oxides. 1-Nitrofluoranthene, a derivative of fluoranthene, is a member of this class and serves as an important subject of study due to the established mutagenic and carcinogenic properties of many nitro-PAHs.[1] Understanding its chemical behavior, metabolic activation, and analytical detection is paramount for assessing its toxicological risk and for the development of potential bioremediation or therapeutic strategies.
Chemical Structure and Physicochemical Properties
1-Nitrofluoranthene is a polycyclic aromatic hydrocarbon composed of a naphthalene and a benzene unit fused with a five-membered ring, and substituted with a single nitro group at the C1 position.[2] This structure dictates its chemical reactivity and physical properties.
Chemical Structure
The molecular structure of 1-Nitrofluoranthene is defined by its systematic IUPAC name, 1-nitrofluoranthene, and its molecular formula, C₁₆H₉NO₂.[1]
Caption: Chemical structure of 1-Nitrofluoranthene.
Physicochemical Data
Quantitative data for 1-nitrofluoranthene is limited, but properties can be inferred from its parent compound, fluoranthene, and related isomers like 3-nitrofluoranthene.
| Property | Value | Source |
| Molecular Formula | C₁₆H₉NO₂ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| CAS Number | 13177-28-1 | [1] |
| Physical Description | Expected to be a solid, likely yellow, by analogy to 3-nitrofluoranthene ("Gold solid"). | [3] |
| Melting Point | Not available. For comparison, 3-nitrofluoranthene melts at 157-159 °C. | [3] |
| log P (octanol/water) | Not available. For the parent compound, fluoranthene, log Pow is 4.46, suggesting a high potential for bioaccumulation. | [4] |
| Solubility | Expected to have low aqueous solubility and be soluble in organic solvents. | General property of PAHs |
Synthesis of 1-Nitrofluoranthene
The synthesis of 1-nitrofluoranthene is typically achieved through the direct nitration of its parent PAH, fluoranthene. This electrophilic aromatic substitution reaction must be carefully controlled to manage isomer formation.
Causality of Experimental Choices
The choice of nitrating agent and reaction conditions is critical. A mixture of nitric acid and a stronger acid, like sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the electron-rich aromatic system of fluoranthene. The solvent, often a non-reactive chlorinated hydrocarbon, is chosen for its ability to dissolve the starting material and remain stable under the strong acidic conditions. Temperature control is essential to prevent over-nitration and decomposition.
Representative Synthesis Protocol
This protocol is a representative method based on established procedures for the nitration of PAHs.[2]
-
Dissolution: Dissolve a known quantity of fluoranthene in a suitable solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath to 0-5 °C.
-
Preparation of Nitrating Agent: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while maintaining a low temperature.
-
Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of fluoranthene over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is deemed complete, quench the reaction by slowly pouring the mixture over crushed ice. This will precipitate the crude product and neutralize the strong acids.
-
Extraction and Purification: The product mixture is then extracted with an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product, a mixture of nitrofluoranthene isomers, is then purified using column chromatography or preparative HPLC to isolate the 1-nitrofluoranthene isomer.
Caption: General workflow for the synthesis of 1-Nitrofluoranthene.
Metabolic Activation and Genotoxicity
The toxicity of 1-nitrofluoranthene, like many other nitro-PAHs, is not inherent to the parent molecule but arises from its metabolic activation into reactive electrophiles that can damage cellular macromolecules, most notably DNA.[5]
Metabolic Pathways
The primary pathway for the metabolic activation of nitro-PAHs is through nitroreduction.[1] This process occurs in a stepwise manner, catalyzed by various cytosolic and microsomal reductases.
-
Nitroreduction to Nitroso Intermediate: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).
-
Formation of N-Hydroxyamino Intermediate: The nitroso intermediate is further reduced to a reactive N-hydroxyamino derivative (-NHOH). This metabolite is a key proximate carcinogen.
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Esterification and Formation of Nitrenium Ion: The N-hydroxyamino intermediate can be further activated, for example by O-acetylation via N,O-acetyltransferases, to form an unstable N-acetoxy ester. This ester can then spontaneously decompose to form a highly electrophilic nitrenium ion.
-
DNA Adduct Formation: The nitrenium ion readily reacts with nucleophilic sites on DNA bases, primarily the C8 position of guanine, to form covalent DNA adducts.[6] These adducts can distort the DNA helix, leading to mutations during DNA replication if not repaired, which is a critical initiating event in chemical carcinogenesis.
An alternative, generally detoxifying, pathway involves ring oxidation by cytochrome P450 enzymes to form phenolic metabolites, which can then be conjugated and excreted.[5]
Caption: Metabolic activation pathway of 1-Nitrofluoranthene leading to DNA adduct formation.
Analytical Approaches for Detection and Quantification
The detection and quantification of 1-nitrofluoranthene in complex matrices such as environmental samples (air, water) or biological tissues require sophisticated analytical techniques that offer high sensitivity and selectivity. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for this purpose.[7]
Sample Preparation: A Critical Step
The choice of sample preparation technique is dictated by the matrix and the concentration of the analyte. The goal is to isolate 1-nitrofluoranthene from interfering substances and concentrate it to a level detectable by the instrument.
-
Solid Phase Extraction (SPE): For aqueous samples, SPE is a common and effective method. A C18 or similar reversed-phase sorbent is used to adsorb the nonpolar 1-nitrofluoranthene from the water sample. After washing the cartridge to remove polar interferences, the analyte is eluted with a small volume of an organic solvent like acetonitrile or methanol.[7]
-
Liquid-Liquid Extraction (LLE): This classic technique can also be used, partitioning the analyte from an aqueous phase into an immiscible organic solvent.
-
Soxhlet Extraction: For solid samples like soil, sediment, or air particulate matter collected on filters, Soxhlet extraction with a solvent like dichloromethane or a hexane/acetone mixture is a robust method.
Detailed Protocol: HPLC-MS/MS Analysis
This protocol outlines a self-validating system for the quantitative analysis of 1-nitrofluoranthene. The inclusion of an isotopically labeled internal standard is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring trustworthiness and accuracy.
-
Sample Preparation and Extraction:
-
Spike the sample with a known amount of an isotopically labeled internal standard (e.g., ¹³C- or D-labeled 1-nitrofluoranthene) prior to extraction.
-
Perform the extraction using the appropriate method for the sample matrix (e.g., SPE for water).
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.[8]
-
Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
-
Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is typically used for separating PAHs.
-
Mobile Phase: A gradient elution is employed, starting with a higher polarity mixture (e.g., water/acetonitrile) and ramping to a lower polarity (higher acetonitrile concentration) to elute the hydrophobic analyte. A small amount of formic acid or ammonium formate may be added to improve ionization.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the protonated molecular ion ([M+H]⁺) of 1-nitrofluoranthene as the precursor ion in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, characteristic product ion is monitored in the third quadrupole.
-
MRM Transitions:
-
Analyte: A specific transition for 1-nitrofluoranthene (e.g., m/z 248.1 → m/z 218.1, corresponding to the loss of NO) would be monitored.
-
Internal Standard: A corresponding transition for the isotopically labeled standard is monitored simultaneously.
-
-
Quantification: A calibration curve is generated by analyzing standards of known concentrations. The concentration of 1-nitrofluoranthene in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
The specificity of the MRM transition provides a high degree of confidence in the identification of the analyte, while the use of an internal standard ensures the accuracy of the quantification.
Toxicology and Safety
Hazard Identification
Safety Precautions: Due to its suspected mutagenicity, 1-nitrofluoranthene should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.[4][11]
Conclusion
1-Nitrofluoranthene represents a significant area of research within the broader field of environmental toxicology. Its chemical properties, governed by its polycyclic and nitrated structure, lead to a metabolic pathway that can produce highly reactive DNA-damaging species. The methodologies for its synthesis and analysis are well-established, relying on principles of electrophilic aromatic substitution and advanced chromatographic and mass spectrometric techniques. A thorough understanding of these principles is essential for researchers and professionals working to assess the risks associated with nitro-PAHs and to develop strategies to mitigate their impact on human health and the environment.
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